molecular formula C17H31N7O7S B14211857 L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid CAS No. 798540-81-5

L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid

Cat. No.: B14211857
CAS No.: 798540-81-5
M. Wt: 477.5 g/mol
InChI Key: IAMSDVFSKXECTH-NAKRPEOUSA-N
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Description

L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid is a complex peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of amino acids L-cysteine, L-ornithine, L-alanine, and L-glutamic acid, linked together in a specific sequence. The presence of the diaminomethylidene group adds to its chemical complexity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through specific reagents and conditions that ensure its proper incorporation without affecting the integrity of the peptide chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of modified peptides with new functional groups.

Scientific Research Applications

L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity modulation.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.

    Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds or electrostatic interactions, influencing the compound’s binding affinity and specificity. The peptide sequence can also undergo conformational changes, affecting its biological activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid stands out due to its specific amino acid sequence and the presence of the diaminomethylidene group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

798540-81-5

Molecular Formula

C17H31N7O7S

Molecular Weight

477.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C17H31N7O7S/c1-8(13(27)24-11(16(30)31)4-5-12(25)26)22-15(29)10(3-2-6-21-17(19)20)23-14(28)9(18)7-32/h8-11,32H,2-7,18H2,1H3,(H,22,29)(H,23,28)(H,24,27)(H,25,26)(H,30,31)(H4,19,20,21)/t8-,9-,10-,11-/m0/s1

InChI Key

IAMSDVFSKXECTH-NAKRPEOUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)N

Origin of Product

United States

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